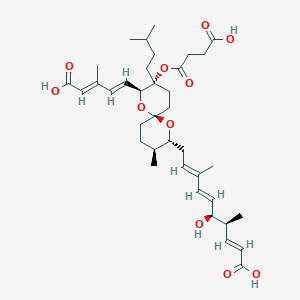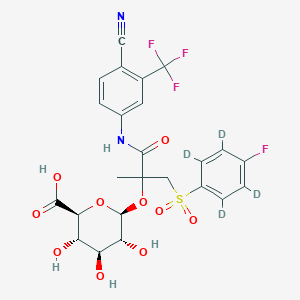![molecular formula C₂₀H₂₀N₄O₉ B1146660 [3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 102816-24-0](/img/structure/B1146660.png)
[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate” is used to synthesize core fucosylated N-glycans and asparagine-linked glycan chains, stereoselectively . It has a molecular weight of 460.39 and a molecular formula of C20H20N4O9 .
Synthesis Analysis
The 2-azido group in this compound acts as a latent amine, which can be re-accessed by several reductive chemistries . It plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide . More recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Molecular Structure Analysis
The molecular structure of this compound includes a 2-azido group and a 1,3-dioxoisoindol-2-yl group . The molecular formula is C20H20N4O9, and the molecular weight is 460.39 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 460.39 and a molecular formula of C20H20N4O9 . Other specific physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Application in Pharmacology: Drug Development
Scientific Field
Pharmacology
Summary
In pharmacology, the compound serves as a precursor in the development of drug molecules that target specific glycan receptors on cell surfaces.
Methods
The compound undergoes various chemical transformations to introduce pharmacophores, enhancing its binding affinity to target receptors.
Results
The modified compounds have shown increased efficacy in preliminary bioassays, indicating potential as therapeutic agents .
Application in Organic Synthesis: Glycosylation Reactions
Scientific Field
Organic Chemistry
Summary
The compound is a key reagent in glycosylation reactions, forming glycosidic bonds essential for constructing complex organic molecules.
Methods
Glycosylation is performed using promoters like silver or mercury salts to activate the azide, facilitating nucleophilic attack by sugar acceptors.
Results
The reactions have been successful in synthesizing diverse glycosides with high regioselectivity and stereoselectivity .
Application in Medicinal Chemistry: Asparagine-Linked Glycan Chains
Scientific Field
Medicinal Chemistry
Summary
It is used to synthesize asparagine-linked glycan chains, which play a significant role in protein folding and stability.
Methods
The synthesis involves the selective activation of the azide group, enabling the attachment of the glycan chain to asparagine residues in peptides.
Results
The synthesized glycoproteins exhibit improved stability and biological activity, beneficial for therapeutic protein production .
Application in Chemical Biology: Study of Cell-Surface Interactions
Scientific Field
Chemical Biology
Summary
The compound is employed to study cell-surface interactions by mimicking the structure of natural glycans found on cell membranes.
Methods
Chemical probes derived from the compound are used to label cell surfaces, allowing the visualization and analysis of cell-surface interactions.
Results
The studies have provided insights into the mechanisms of cell adhesion, migration, and immune recognition .
Application in Analytical Chemistry: Chromatographic Standards
Scientific Field
Analytical Chemistry
Summary
This compound is used as a standard in chromatographic analyses to quantify glycan structures in complex biological samples.
Methods
The compound is used to calibrate chromatographic systems, ensuring accurate separation and detection of glycans.
Results
The use of this compound as a standard has led to more precise and reproducible measurements of glycan concentrations in various samples .
This analysis provides a detailed overview of the diverse scientific applications of 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl azide 3,4,6-Triacetate . Each application highlights the compound’s versatility and importance in advancing research across different fields of science.
Application in Material Science: Synthesis of Biocompatible Polymers
Scientific Field
Material Science
Summary
This compound is used in the synthesis of biocompatible polymers that can be used for medical implants and drug delivery systems.
Methods
The azide group of the compound is reacted with alkyne-tagged monomers in a click chemistry reaction to form a polymer chain.
Results
The resulting polymers have shown excellent biocompatibility and controlled degradation rates suitable for medical applications .
Application in Environmental Science: Biomarker Detection
Scientific Field
Environmental Science
Summary
The compound is instrumental in developing assays for the detection of biomarkers in environmental samples, aiding in pollution monitoring.
Methods
It is used to synthesize fluorescent probes that bind to specific biomarkers, allowing for their detection using spectroscopic methods.
Results
These assays have been successful in detecting trace amounts of biomarkers, providing a sensitive method for environmental monitoring .
Application in Food Chemistry: Analysis of Carbohydrate Content
Scientific Field
Food Chemistry
Summary
In food chemistry, the compound is used to analyze the carbohydrate content in food products, ensuring quality control.
Methods
The compound serves as a derivatization agent that reacts with sugars to form detectable adducts in chromatographic analyses.
Results
This application has led to more accurate assessments of sugar content in various food items, improving food safety standards .
Application in Nanotechnology: Construction of Glycan-Based Nanomaterials
Scientific Field
Nanotechnology
Summary
The compound is utilized in the construction of glycan-based nanomaterials for use in targeted drug delivery and diagnostics.
Methods
Nanoparticles are functionalized with the compound to mimic the natural glycan structures found on cell surfaces.
Results
These nanomaterials have demonstrated the ability to selectively target diseased cells, enhancing the efficacy of therapeutic agents .
Application in Molecular Biology: Glycan Profiling
Scientific Field
Molecular Biology
Summary
It is used in glycan profiling to understand the glycosylation patterns in proteins, which is essential for disease diagnosis and therapy development.
Methods
The compound is incorporated into glycoproteins, which are then analyzed using mass spectrometry to determine glycosylation sites.
Results
Glycan profiling has provided valuable insights into the role of glycosylation in various diseases, including cancer .
Application in Synthetic Biology: Engineering of Glycosyltransferases
Scientific Field
Synthetic Biology
Summary
This compound is used in the engineering of glycosyltransferases, enzymes that are critical for the synthesis of complex carbohydrates.
Methods
Mutant glycosyltransferases are screened for activity with the compound as a substrate to identify variants with desired properties.
Results
Engineered glycosyltransferases have been developed that exhibit enhanced activity and specificity, broadening the scope of glycan synthesis .
Propiedades
IUPAC Name |
[3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZDYIUFXNQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)




![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)